molecular formula C11H15NO2 B13364993 3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol

3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol

Cat. No.: B13364993
M. Wt: 193.24 g/mol
InChI Key: XVTRZDONPUNRQP-GHMZBOCLSA-N
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Description

3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol is an organic compound with a unique structure that combines a cyclopentyl ring with a hydroxy group and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol typically involves the reaction of a cyclopentyl derivative with a phenol derivative under specific conditions. One common method involves the use of a cyclopentylamine derivative, which is reacted with a phenol derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1R,2R)-2-Hydroxycyclohexyl)amino)phenol
  • 3-(((1R,2R)-2-Hydroxycyclopropyl)amino)phenol
  • 3-(((1R,2R)-2-Hydroxycyclobutyl)amino)phenol

Uniqueness

3-(((1R,2R)-2-Hydroxycyclopentyl)amino)phenol is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-[[(1R,2R)-2-hydroxycyclopentyl]amino]phenol

InChI

InChI=1S/C11H15NO2/c13-9-4-1-3-8(7-9)12-10-5-2-6-11(10)14/h1,3-4,7,10-14H,2,5-6H2/t10-,11-/m1/s1

InChI Key

XVTRZDONPUNRQP-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)O

Canonical SMILES

C1CC(C(C1)O)NC2=CC(=CC=C2)O

Origin of Product

United States

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